Boscalid-5-hydroxy

Beschreibung

Overview of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides are a major class of agrochemicals that target the fungal respiratory chain. uga.eduanr.fr Their mode of action is the inhibition of succinate dehydrogenase (SDH), an enzyme also known as complex II, which is crucial for cellular respiration and energy production in fungi. anr.frnih.gov By blocking this enzyme, SDHIs effectively halt fungal growth. uga.edu This class of fungicides is not new, with the first compound, carboxin, being introduced around 1966. uga.edu However, the development of broad-spectrum SDHIs, such as boscalid, in the early 2000s marked a significant advancement in this group. uga.edu The Fungicide Resistance Action Committee (FRAC) categorizes SDHIs as having a medium to high risk of resistance development due to their specific, single-site mode of action. uga.edunzpps.org

Positional Significance of Boscalid as a Precursor Compound

Boscalid is a broad-spectrum fungicide first marketed by BASF in 2002. wikipedia.org It belongs to the pyridinecarboxamide chemical class and functions as a succinate dehydrogenase inhibitor. nih.gov The synthesis of boscalid involves a multi-step process, often utilizing a Suzuki-Miyaura cross-coupling reaction as a key step to form the biphenyl structure. researchgate.netscribd.com Boscalid serves as the parent compound, or precursor, to its metabolite, Boscalid-5-hydroxy. sigmaaldrich.com The chemical transformation from boscalid to this compound involves the hydroxylation of the boscalid molecule. sigmaaldrich.com This metabolic process is a key aspect of its environmental and biological pathway.

Research Scope and Structure of the Academic Outline

This article provides a detailed and scientifically grounded examination of the chemical compound this compound. The scope is strictly limited to the topics outlined in the section headings. The content focuses on the scientific properties and research findings related to this compound, its precursor boscalid, and the broader class of SDHI fungicides. Information regarding dosage, application rates, and safety or adverse effect profiles is expressly excluded. The following sections will delve into the chemical and physical properties of this compound, its synthesis and analytical methods, and its environmental fate and metabolism, supported by interactive data tables.

Chemical and Physical Properties of this compound

| Property | Value |

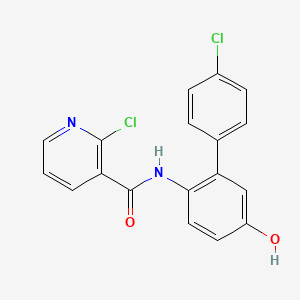

| Chemical Name | 2-chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |

| CAS Number | 661463-87-2 |

| Molecular Formula | C18H12Cl2N2O2 |

| Molecular Weight | 359.21 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | >145°C (decomposes) |

| Solubility | Slightly soluble in DMSO and Methanol |

Data sourced from ChemBK. chembk.com

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMLPGXPMAIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044409 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-87-2 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the established synthetic routes for Boscalid-5-hydroxy, and what are their comparative yields under varying conditions?

this compound is synthesized via hydroxylation of its parent compound, Boscalid. Methodologies include:

- Chemical hydroxylation : Acidic/basic hydrolysis under controlled reflux conditions (e.g., HCl/NaOH at 60–80°C) .

- Enzymatic modification : Use of microbial cytochrome P450 enzymes for regioselective hydroxylation . Yields vary significantly (e.g., 60–85% for chemical methods vs. 40–70% for enzymatic routes), depending on solvent polarity, catalyst load, and reaction time. HPLC-PDA or LC-MS is recommended for yield quantification .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices, considering matrix interference?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (LOD: 0.01–0.1 µg/L) and specificity, even in complex soil or water samples .

- Solid-phase extraction (SPE) : Prior cleanup using C18 or HLB cartridges reduces matrix effects (e.g., humic acids in soil) . Validation parameters (linearity, recovery, precision) must adhere to ISO/IEC 17025 standards for environmental analysis .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under extreme conditions?

Stability studies should:

- Incubate solutions at pH 3–11 (25–50°C) and monitor degradation via UV-Vis or LC-MS .

- Acidic conditions (pH < 5) favor hydrolysis to 5-hydroxybiphenyl derivatives, while alkaline conditions (pH > 9) produce chlorinated byproducts . Half-life calculations (e.g., t₁/₂ = 15–30 days at pH 7) are critical for environmental persistence assessments .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported ecotoxicological data for this compound across different soil types?

- Microcosm studies : Compare degradation rates in loam, clay, and sandy soils under standardized OECD 307 guidelines .

- Multivariate analysis : Use principal component analysis (PCA) to isolate variables (e.g., organic matter content, microbial diversity) causing data discrepancies .

- Isotopic labeling : Track ¹⁴C-labeled this compound to differentiate biotic vs. abiotic degradation pathways .

Q. How do soil microbial communities influence the degradation kinetics of this compound, and what methodological approaches can elucidate species-specific contributions?

- Metagenomic profiling : Amplify 16S rRNA genes to identify dominant bacterial taxa (e.g., Pseudomonas, Streptomyces) in degradation hotspots .

- Enzyme inhibition assays : Use selective inhibitors (e.g., sodium azide for oxidoreductases) to quantify enzymatic contributions .

- Kinetic modeling : Apply Michaelis-Menten or Monod equations to correlate microbial biomass with degradation rates .

Q. What molecular interactions between this compound and cytochrome P450 enzymes drive its metabolic fate, and how can in vitro assays be optimized to capture these dynamics?

- Docking simulations : Use AutoDock Vina to predict binding affinities to CYP isoforms (e.g., CYP3A4, CYP2C9) .

- Recombinant enzyme assays : Express CYPs in E. coli systems and measure substrate depletion via UPLC-QTOF .

- Isotope effects : Compare kinetic isotope effects (KIEs) using deuterated analogs to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.